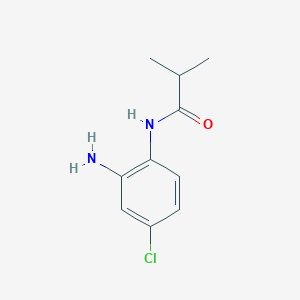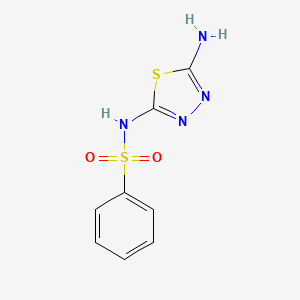
N-(pyridin-3-ylmethyl)propan-2-amine
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)propan-2-amine is a chemical compound that is part of a broader class of pyridinyl amines. These compounds are known for their versatile chemical properties and are often used in the synthesis of various therapeutically important species, as well as in coordination chemistry with metals such as zinc(II) . They are also key intermediates in the synthesis of other valuable compounds .
Synthesis Analysis
The synthesis of related pyridinyl amines involves various methods, including the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation , and the interaction of 3-(4-chlorophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine with thiourea in isopropanol medium . Additionally, chemodivergent synthesis methods have been employed to synthesize N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic methods, including FTIR, Raman, and NMR spectroscopy. For instance, the FTIR and Raman spectra of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine have been recorded and analyzed using DFT gradient calculations, which showed good agreement with experimental data . The crystal structure of a cadmium(II) complex with a related ligand revealed a distorted octahedral geometry around the metal center .
Chemical Reactions Analysis
Pyridinyl amines participate in various chemical reactions, including the formation of complexes with metals such as cadmium(II) . They also undergo reactions to form imidazopyridines and amides under specific conditions . The reactivity of these compounds can be influenced by the presence of different substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinyl amines are influenced by their molecular structure. For example, the presence of a dihedral angle between the rings in 4-Methyl-N-(3-methylphenyl)pyridin-2-amine affects its crystal packing and hydrogen bonding interactions . The electronic spectra of these compounds can be determined by TD-DFT methods, which provide insights into their electronic transitions .
Wissenschaftliche Forschungsanwendungen
Metabolism and Excretion Studies
N-(pyridin-3-ylmethyl)propan-2-amine and its derivatives have been the subject of various scientific studies, particularly in the context of their metabolism and excretion in biological systems. For instance, research on a structurally related compound, (R)-N-[4-[2-[[2-Hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-(4-trifluoro-methylphenyl)thiazol-2-yl]benzenesulfonamide, revealed its metabolism in rats and identified novel isethionic acid conjugates as metabolites. This study highlighted the compound's metabolism pathways, involving N-dealkylation, hydroxylation, and conjugation with amino acids such as taurine and isethionic acid, suggesting a complex biotransformation process that could be relevant to N-(pyridin-3-ylmethyl)propan-2-amine and its analogs (Wei Tang et al., 2002).
DNA Adduct Formation and Carcinogenic Potential
Another area of research interest is the formation of DNA adducts and the carcinogenic potential of heterocyclic amines, including compounds structurally similar to N-(pyridin-3-ylmethyl)propan-2-amine. Studies have shown that heterocyclic amines formed during the cooking of meat can bind to DNA, leading to mutations that may contribute to cancer development. Research on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a well-known heterocyclic amine, has provided insights into the mechanisms of DNA adduct formation and the potential carcinogenic effects of these compounds, which could be relevant to the scientific understanding of N-(pyridin-3-ylmethyl)propan-2-amine related compounds (K. Turteltaub et al., 1999).
Pharmacokinetic Characterization and Therapeutic Potential
The pharmacokinetic properties and therapeutic potential of compounds related to N-(pyridin-3-ylmethyl)propan-2-amine have also been explored. For example, research on N-cyclopropylmethyl-7-(2,6-dimethoxy-4-methoxymethylphenyl)-2-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine tosylate (E2508), a selective corticotropin-releasing factor 1 receptor antagonist, demonstrated its potential in reducing stress-induced physiological responses in animal models. This study highlights the therapeutic applications of structurally related compounds in treating conditions such as irritable bowel syndrome, suggesting potential areas of research for N-(pyridin-3-ylmethyl)propan-2-amine (Ryota Taguchi et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(2)11-7-9-4-3-5-10-6-9/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYXHQBSIQUCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396820 | |
| Record name | N-(pyridin-3-ylmethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)propan-2-amine | |
CAS RN |
19730-12-2 | |
| Record name | N-(pyridin-3-ylmethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[(dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride](/img/structure/B3023334.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B3023335.png)
![[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel](/img/structure/B3023337.png)









